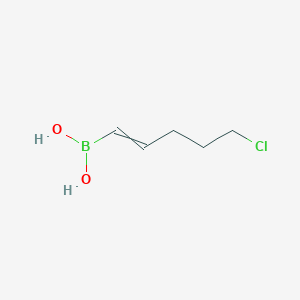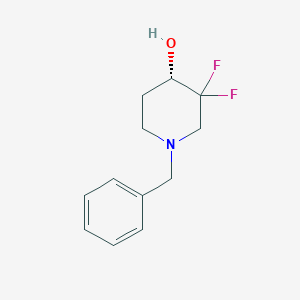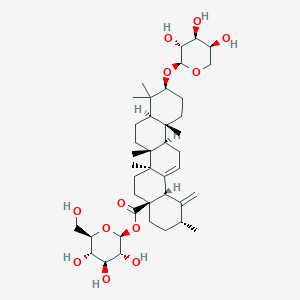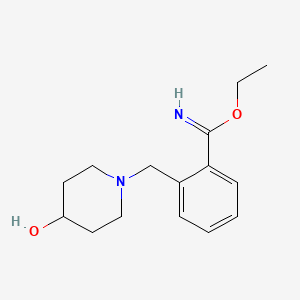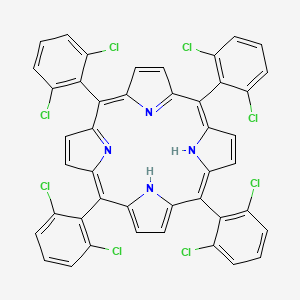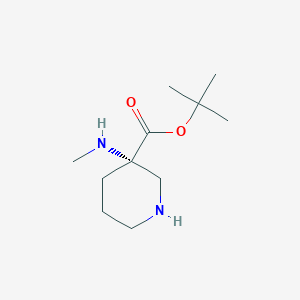![molecular formula C22H28BrN3O3S B12441876 2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol typically involves multiple steps:
Formation of the Azo Group: The diazenyl group is introduced through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic compound.
Introduction of the Bromine Atom: Bromination is carried out using bromine or a brominating agent under controlled conditions to ensure selective substitution.
Attachment of the Azepane-1-sulfonyl Group: This step involves sulfonylation, where the azepane ring is introduced through a sulfonyl chloride derivative.
Addition of the tert-Butyl Group: The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogenation catalysts can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The diazenyl group can participate in electron transfer reactions, while the bromine and tert-butyl groups can influence the compound’s binding affinity and specificity. The azepane-1-sulfonyl group may enhance solubility and bioavailability, making the compound more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
4,4’-Azodianiline: Another azo compound with similar structural features but lacking the bromine and tert-butyl groups.
Disperse Orange 3: A dye with a similar azo structure but different substituents.
Uniqueness
2-[(1E)-2-[4-(azepane-1-sulfonyl)phenyl]diazen-1-yl]-6-bromo-4-tert-butylphenol is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The presence of the bromine atom and tert-butyl group enhances its stability and reactivity, while the azepane-1-sulfonyl group provides additional functional versatility.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C22H28BrN3O3S |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
2-[[4-(azepan-1-ylsulfonyl)phenyl]diazenyl]-6-bromo-4-tert-butylphenol |
InChI |
InChI=1S/C22H28BrN3O3S/c1-22(2,3)16-14-19(23)21(27)20(15-16)25-24-17-8-10-18(11-9-17)30(28,29)26-12-6-4-5-7-13-26/h8-11,14-15,27H,4-7,12-13H2,1-3H3 |
InChI Key |
FFBBDJKLWUSMJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)O)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Phenanthrenemethanol,7-ethenyltetradecahydro-8a-hydroxy-1,4a,7-trimethyl-, [1R-(1alpha,4abeta,4balpha,7alpha,8abeta,10aalpha)]-](/img/structure/B12441801.png)
![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
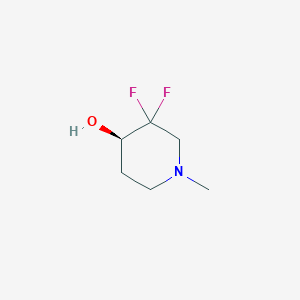
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
